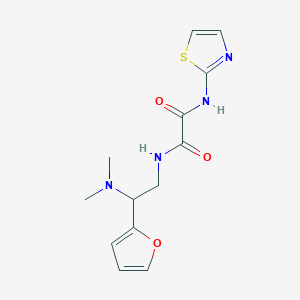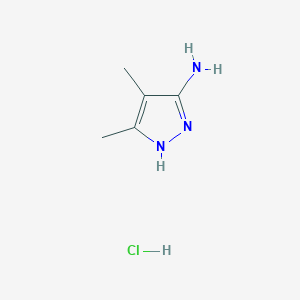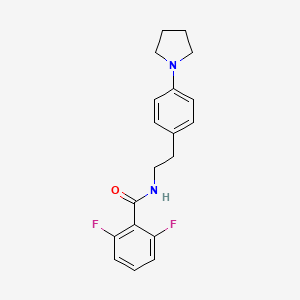![molecular formula C27H28N4O2S B2531130 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide CAS No. 877818-79-6](/img/structure/B2531130.png)
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide, is a complex organic molecule that likely contains a triazole moiety, a sulfanyl group, and an amide linkage. While the provided papers do not directly discuss this compound, they do provide insight into related structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, as discussed in the first paper, involves the formation of ligands and their subsequent complexation with transition metals . Although the compound does not directly appear to be a metal complex, the methods used for synthesizing sulfonamide derivatives could be relevant. For example, the use of sulfamoyl groups and the formation of triazenes suggest that similar synthetic routes may be employed, such as condensation reactions or nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of sulfonamide-derived ligands has been elucidated using X-ray diffraction, as mentioned in the first paper . This technique could also be applied to determine the crystal structure of the compound , which would provide detailed information about its geometry and conformation. The presence of a triazole ring, as indicated by the name, suggests a planar and stable heterocyclic structure that could be involved in various interactions, such as hydrogen bonding or metal coordination.
Chemical Reactions Analysis
The second paper discusses the formation of a triazene compound through the reaction of sulfanilamide with sodium nitrite in acidic conditions . This reaction is an example of how triazene linkages can be formed, which could be relevant to the triazole part of the compound . The reactivity of the triazole and sulfanyl groups could lead to further chemical transformations, such as oxidation or alkylation, which could be explored in the context of the compound's reactivity.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer data on related compounds. For instance, the magnetic susceptibility and conductivity measurements of the metal complexes in the first paper could give clues about the electronic properties of the compound . Additionally, the biological activity assays performed on the ligands and their metal complexes suggest that the compound may also exhibit some degree of biological activity, potentially as an antibacterial or antifungal agent.
Scientific Research Applications
Anti-Cancer Applications
Research involving similar compounds has shown potential in the development of anti-cancer agents. For instance, the synthesis and characterization of ligands derived from triazole compounds with gold (III) and nickel (II) ions have demonstrated cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer cell line. These studies suggest that modifications of the triazole ring, as seen in the compound , could play a significant role in designing novel anticancer therapies (Ghani & Alabdali, 2022).
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide have been synthesized and tested for their antimicrobial and antifungal activities. Such research efforts have yielded compounds with significant antibacterial activity against a range of pathogens including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against species like Aspergillus niger and Candida albicans. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Patil et al., 2010).
Herbicidal Activities
The triazolinone derivatives, which share a similar scaffold with the compound , have been investigated for their herbicidal activities. Research has identified that these compounds, through the inhibition of protoporphyrinogen oxidase (Protox), exhibit promising herbicidal effects against broadleaf weeds in rice fields, suggesting that the triazole derivatives could be explored for agricultural applications as well (Luo et al., 2008).
properties
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-19-8-10-21(11-9-19)24(18-25(32)28-17-16-20-6-4-3-5-7-20)34-27-29-26(30-31-27)22-12-14-23(33-2)15-13-22/h3-15,24H,16-18H2,1-2H3,(H,28,32)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTONIUJIUTTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)






![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)